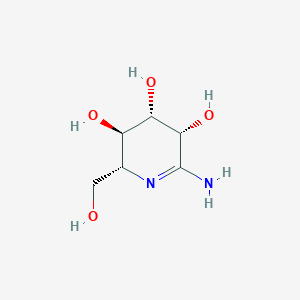
Mannonolactam amidrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Mannonolactam amidrazone, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2O4 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Hydrolysis and pH-Dependent Reactivity
The compound undergoes pH-dependent hydrolysis:
-
At pH > 7 : The free base hydrolyzes via nucleophilic attack on the amidrazone’s exocyclic nitrogen, regenerating D-mannonolactam .
-
Mechanism :
Amidrazone+H2OpH 8D Mannonolactam+Hydrazine
This reversibility is critical for its transient inhibitory effects in enzymatic assays .
Enzyme Inhibition Mechanisms
Mannonolactam amidrazone inhibits α- and β-mannosidases by mimicking the planar oxocarbenium ion transition state. Key interactions include:
Binding to Mannosidases
| Enzyme | IC₅₀ | Inhibition Type |
|---|---|---|
| Golgi α-mannosidase I | 4 µM | Competitive |
| ER/cytoplasmic α-mannosidase | 1 µM | Non-competitive |
| Jack bean α-mannosidase | 400 nM | Competitive |
| Fungal β-mannosidase | 150 µM | Weak competitive |
Structural Basis :
-
Flattened Half-Chair Conformation : Adopted upon protonation, enhancing mimicry of the transition state .
-
Cationic Charge : Protonation at physiological pH strengthens hydrogen bonding with catalytic residues (e.g., aspartic acid in jack bean α-mannosidase) .
Functional Modifications and Derivatives
Chemical modifications alter inhibitory potency and selectivity:
Biscationic Derivatives
Adding alkylamine chains (e.g., ethylamine) to the exocyclic nitrogen enhances binding:
| Derivative | α-Mannosidase Ki | β-Mannosidase Ki |
|---|---|---|
| Parent amidrazone | 9 µM | 150 µM |
| Ethylamine-substituted | 6 nM | 9 nM |
The ethylamine derivative’s B2,5 boat conformation improves fit into the mannosidase active site .
Comparative Reactivity with Analogues
| Compound | Key Feature | Mannosidase Inhibition |
|---|---|---|
| This compound | Amidrazone moiety | Broad-spectrum |
| Kifunensine | Imino sugar | Selective for α-mannosidase I |
| Gem-diamine 3 | Dual amino groups | Moderate |
The amidrazone’s planar geometry and protonation versatility make it superior to rigid analogues like gem-diamines .
Eigenschaften
CAS-Nummer |
145196-57-2 |
|---|---|
Molekularformel |
C6H12N2O4 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-6-amino-2-(hydroxymethyl)-2,3,4,5-tetrahydropyridine-3,4,5-triol |
InChI |
InChI=1S/C6H12N2O4/c7-6-5(12)4(11)3(10)2(1-9)8-6/h2-5,9-12H,1H2,(H2,7,8)/t2-,3-,4+,5+/m1/s1 |
InChI-Schlüssel |
KIFBXZRNIGNERW-MBMOQRBOSA-N |
SMILES |
C(C1C(C(C(C(=N1)N)O)O)O)O |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(=N1)N)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(=N1)N)O)O)O)O |
Key on ui other cas no. |
145196-57-2 |
Synonyme |
mannonolactam amidrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















